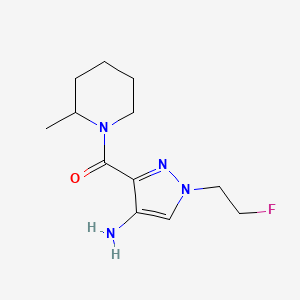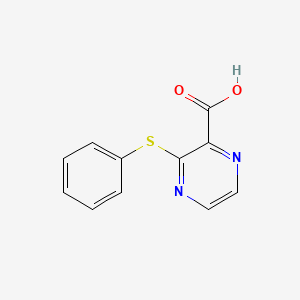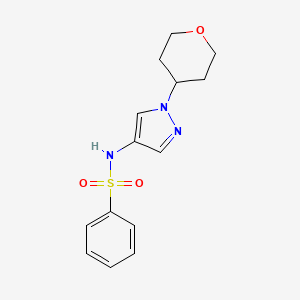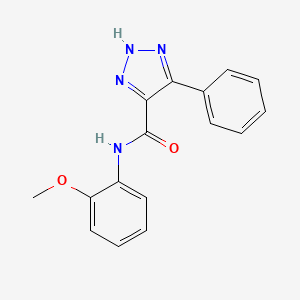![molecular formula C14H10N2O3 B2527146 methyl 1-formyl-9H-pyrido[3,4-b]indole-3-carboxylate CAS No. 113247-36-2](/img/structure/B2527146.png)
methyl 1-formyl-9H-pyrido[3,4-b]indole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1-formyl-9H-pyrido[3,4-b]indole-3-carboxylate is a useful research compound. Its molecular formula is C14H10N2O3 and its molecular weight is 254.245. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antidiabetic Applications
Methyl 1-formyl-9H-pyrido[3,4-b]indole-3-carboxylate and its derivatives have been explored for their potential in treating diabetes. Choudhary et al. (2011) synthesized derivatives such as DM3, DM4, and DM5, which were tested for in vivo antidiabetic activity in rats. Compound DM5 demonstrated significant antidiabetic properties, showing the potential of these compounds in diabetes management (Choudhary et al., 2011).
Fluorescence Studies
The β-carboline class, including 3-formyl-9H-pyrido[3,4-b]indole, has been studied for its fluorescence properties. Devi and Singh (2022) explored β-carboline C-3 substituted MBH adducts for their fluorescent characteristics, assessing the effects of contact time, solvent system, concentration, and substituents on these properties (Devi & Singh, 2022).
Antifilarial Chemotherapy
Compounds derived from this compound have been investigated for their macrofilaricidal activity. Srivastava et al. (1999) synthesized and tested various derivatives against Acanthoeilonema viteae, with some compounds showing over 90% micro- or macrofilaricidal activity or sterilization of female worms, suggesting their potential use in antifilarial chemotherapy (Srivastava et al., 1999).
Analytical Applications in Food Science
The beta-carbolines, including 1-methyl-9H-pyrido[3,4-b]indole, have been identified as constituents in thermally processed meat, potentially playing a role in diseases like Parkinson's and cancer. Crotti et al. (2010) used LC-MS/MS for their detection and quantification in food, highlighting their significance in food safety and public health studies (Crotti et al., 2010).
MALDI/TOF-MS Applications
Beta-carboline alkaloids, including compounds like 9H-pyrido[3,4-b]indole, have been used as matrices in matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI/TOF-MS). Nonami et al. (1997) demonstrated their effectiveness for analyzing proteins and sulfated oligosaccharides, providing a new approach for mass spectrometric analysis in biochemistry and molecular biology (Nonami et al., 1997).
Mécanisme D'action
Target of Action
Methyl 1-formyl-9H-pyrido[3,4-b]indole-3-carboxylate is an indole derivative . Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology . The primary targets of indole derivatives are often various types of cells, including cancer cells and microbes .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes in the cells . These changes can result in the treatment of different types of disorders in the human body .
Biochemical Pathways
Indole derivatives are known to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may influence a wide range of biochemical pathways.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that the compound may have diverse molecular and cellular effects.
Propriétés
IUPAC Name |
methyl 1-formyl-9H-pyrido[3,4-b]indole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O3/c1-19-14(18)11-6-9-8-4-2-3-5-10(8)16-13(9)12(7-17)15-11/h2-7,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYPDYIWLMBBKKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC(=C2C(=C1)C3=CC=CC=C3N2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-1-[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]pyrrolidine-2-carboxylic acid](/img/structure/B2527065.png)
![N-(2-fluorophenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2527066.png)

![[1-(2-phenylethyl)-1H-1,2,3-triazol-4-yl]methanol hydrochloride](/img/structure/B2527069.png)

![1-Methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-3-(trifluoromethyl)phenyl]piperazine](/img/structure/B2527073.png)


![tert-Butyl 3,3-difluoro-1,6-diazaspiro[3.3]heptane-1-carboxylate](/img/structure/B2527077.png)


![3-[(Dimethylamino)methyl]-4-hydroxybenzoic acid](/img/structure/B2527084.png)

